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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

An in-depth technical guide on 6-Methoxyquinoline (CAS: 5263-87-6) for researchers,
scientists, and drug development professionals.

Disclaimer: The compound "3-Methoxy-6-methylquinoline” as initially requested could not be
definitively identified with a corresponding CAS number in comprehensive chemical databases.
Therefore, this technical guide focuses on the closely related and well-documented parent
compound, 6-Methoxyquinoline.

Introduction

6-Methoxyquinoline is a heterocyclic aromatic organic compound that serves as a crucial
building block in the synthesis of a wide array of biologically active molecules.[1][2] Its quinoline
core, substituted with a methoxy group at the 6-position, imparts specific physicochemical
properties that make it a versatile precursor in medicinal chemistry and materials science.[1][3]
This compound and its derivatives have garnered significant interest for their potential
therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1]
In the realm of drug development, 6-Methoxyquinoline is a key starting material for the
synthesis of tubulin polymerization inhibitors and bacterial DNA gyrase inhibitors.[1][2]
Furthermore, its unique electronic and optical properties have led to its investigation for use in
advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]

[2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methoxyquinoline is presented in the
table below. This data is essential for its handling, formulation, and application in experimental
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settings.
Property Value Reference
CAS Number 5263-87-6 [3]
Molecular Formula C10HsaNO [3]
Molecular Weight 159.18 g/mol [3]
Appearance Light brown-yellow oily liquid [2]
Melting Point 18-20 °C [2][3]

- _ 140-146 °C at 15 mmHg; 193
Boiling Point (21
°C at 50 mmHg

Density ~1.15g/mL at 20 °C [2][3]
Refractive Index n20/D 1.625 [2][3]
Solubility Soluble in alcohol [4]

Synthesis of 6-Methoxyquinoline

The most common method for the synthesis of 6-Methoxyquinoline is the Skraup synthesis.
This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an
oxidizing agent and a dehydrating agent, typically sulfuric acid.

Skraup Synthesis of 6-Methoxyquinoline

A detailed experimental protocol for the Skraup synthesis of 6-Methoxyquinoline is as follows:

Materials:

p-Anisidine (para-methoxyaniline)

Glycerol

para-Methoxy nitrobenzene (oxidizing agent)

Ferrous sulfate (inhibitor)
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Boric acid (inhibitor)
Concentrated sulfuric acid
Sodium hydroxide solution
Ethyl acetate

Distilled water
Procedure:[2][5]

In a suitable reaction vessel, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-
0.54 parts of para-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3
parts of boric acid (molar ratios).

Slowly add concentrated sulfuric acid to the mixture. The volume ratio of concentrated
sulfuric acid to glycerol should be approximately 1:6.

Heat the reaction mixture to 140 °C and maintain it at reflux for 8-8.5 hours.
Allow the mixture to cool to room temperature.

Neutralize the reaction mixture to a pH of 5.5 using a sodium hydroxide solution.
Remove any floating resin by decantation.

Filter the solid and wash it three times with distilled water, followed by three washes with
ethyl acetate. Combine the organic phases.

Extract the agueous phase three times with ethyl acetate and combine all organic phases.
Remove the ethyl acetate by distillation under reduced pressure to yield 6-Methoxyquinoline.

Biological Activity and Applications

6-Methoxyquinoline is a precursor to a variety of compounds with significant biological
activities. Its derivatives have shown promise in several therapeutic areas.
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Tubulin Polymerization Inhibition

Derivatives of 6-methoxyquinoline have been identified as potent inhibitors of tubulin
polymerization, a critical process in cell division.[1] By disrupting microtubule dynamics, these
compounds can induce cell cycle arrest and apoptosis in cancer cells, making them attractive
candidates for anticancer drug development.[1]

DNA Gyrase Inhibition

Fluoroquinolone derivatives incorporating the 6-methoxyquinoline scaffold have been
synthesized and evaluated as inhibitors of bacterial DNA gyrase and topoisomerase 1V.[1]
These enzymes are essential for bacterial DNA replication, and their inhibition leads to
bacterial cell death.

Antiplasmodial Activity

Hybrid molecules containing the 8-amino-6-methoxyquinoline pharmacophore have been
synthesized and tested for their in vitro activity against Plasmodium falciparum, the parasite
responsible for malaria.[6] Several of these compounds have demonstrated significant
antiplasmodial activity with ICso values in the low micromolar to sub-micromolar range.[6]

Experimental Protocols for Biological Assays
Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into
microtubules.

Principle: The polymerization of tubulin is monitored by an increase in light scattering or
fluorescence.

General Protocol:

e Prepare a solution of purified tubulin in a suitable polymerization buffer (e.g., PIPES buffer
with GTP and MgClz).

e Add the test compound (a derivative of 6-methoxyquinoline) at various concentrations. A
vehicle control (e.g., DMSO) should also be included.
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« Initiate polymerization by raising the temperature to 37°C.

e Monitor the change in absorbance or fluorescence over time using a spectrophotometer or
fluorometer.

o Calculate the ICso value, which is the concentration of the compound that inhibits tubulin
polymerization by 50%.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA
gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-
dependent manner. The different topological forms of DNA (relaxed, supercoiled) can be
separated by agarose gel electrophoresis.

General Protocol:

Incubate purified DNA gyrase with the test compound at various concentrations.

e Add relaxed circular plasmid DNA (e.g., pBR322) and ATP to the reaction mixture.
 Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

o Stop the reaction and deproteinize the DNA.

e Analyze the DNA topoisomers by agarose gel electrophoresis.

» Visualize the DNA bands under UV light after staining with an intercalating dye (e.g.,
ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of
supercoiled DNA and an increase in relaxed DNA.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many anticancer drugs derived from 6-methoxyquinoline
is the disruption of microtubule dynamics, which in turn affects various cellular signaling
pathways, ultimately leading to apoptosis.
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Caption: Inhibition of Tubulin Polymerization by 6-Methoxyquinoline Derivatives.

This diagram illustrates the logical workflow from the binding of a 6-methoxyquinoline derivative
to tubulin, leading to the inhibition of microtubule polymerization, disruption of mitotic spindle
formation, cell cycle arrest, and ultimately, apoptosis.

Conclusion

6-Methoxyquinoline is a compound of significant interest to the scientific and drug development
communities. Its versatile chemical nature allows for the synthesis of a wide range of
derivatives with potent biological activities. The continued exploration of 6-methoxyquinoline
and its analogues is likely to yield novel therapeutic agents and advanced materials. This guide
provides a foundational understanding of its properties, synthesis, and biological applications to
aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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